3-Hydroxybenzaldehyde azine
Overview
Description
3-Hydroxybenzaldehyde azine is an organic compound with the molecular formula C14H12N2O2. It is a derivative of 3-hydroxybenzaldehyde and is characterized by the presence of an azine group. This compound is known for its applications in various fields, including analytical chemistry and material science .
Mechanism of Action
Target of Action
3-Hydroxybenzaldehyde azine is primarily used for kinetic photometric determination, in differential pulse anodic stripping voltammetry (DPASV) and potentiometry . These techniques are used for the determination of copper species in wine . Therefore, the primary target of this compound can be considered as copper ions present in the sample.
Mode of Action
Given its use in photometric determination and potentiometry, it can be inferred that it interacts with its target (copper ions) and undergoes a change that can be measured using these techniques .
Biochemical Pathways
It is used as an ionophore during the development of a highly selective and sensitive pvc membrane sensor, which can be used as a tb 3+ ion selective electrode . This suggests that it may play a role in ion transport across membranes.
Pharmacokinetics
Given its use in analytical chemistry, it can be inferred that its bioavailability would be dependent on the specific conditions of the experiment, including the ph, temperature, and presence of other ions .
Result of Action
The result of the action of this compound is the generation of a measurable signal that can be used to determine the concentration of copper ions in a sample . This is achieved through its interaction with the copper ions, leading to a change that can be measured using photometric determination or potentiometry .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These may include the pH of the solution, the temperature, and the presence of other ions which could interfere with its interaction with copper ions . .
Biochemical Analysis
Biochemical Properties
3-Hydroxybenzaldehyde azine interacts with various enzymes and proteins in biochemical reactions. It is a precursor compound for phenolic compounds, such as Protocatechualdehyde . It is also a substrate of aldehyde dehydrogenase (ALDH) in rats and humans .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It exhibits vasculoprotective effects by lowering vascular smooth muscle cell proliferation and endothelial cells inflammation . It prevents PDGF-induced vascular smooth muscle cells (VSMCs) migration and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It inhibits inflammatory markers and signaling molecules (VCAM-1, ICAM-1, p-NF-κB and p-p38) in human umbilical vein endothelial cells (HUVECs) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has shown vasculoprotective potency in both in vitro and in vivo
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a precursor compound for phenolic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxybenzaldehyde azine can be synthesized through the reaction of 3-hydroxybenzaldehyde with hydrazine. The reaction typically involves mixing equimolar amounts of 3-hydroxybenzaldehyde and hydrazine in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then allowed to cool, and the resulting product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxybenzaldehyde azine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azine group to hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-Hydroxybenzaldehyde azine has several applications in scientific research:
Analytical Chemistry: It is used for kinetic photometric determination and differential pulse anodic stripping voltammetry (DPASV) for the detection of metal ions, such as copper, in various samples.
Material Science: The compound serves as an ionophore in the development of highly selective and sensitive PVC membrane sensors, which can be used as ion-selective electrodes.
Biological Studies: Research has explored its potential antimicrobial and cytotoxic activities against selected human cancer cell lines and bacterial strains.
Comparison with Similar Compounds
3-Hydroxybenzaldehyde: A precursor to 3-hydroxybenzaldehyde azine, known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
4-Hydroxybenzaldehyde: Another isomer with similar chemical properties but different reactivity due to the position of the hydroxyl group.
Salicylaldehyde (2-Hydroxybenzaldehyde): Known for its applications in the synthesis of various organic compounds and coordination chemistry.
Uniqueness: this compound stands out due to its specific azine group, which imparts unique chemical reactivity and applications, particularly in analytical chemistry and sensor development. Its ability to form stable complexes with metal ions makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
3-[(E)-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-5-1-3-11(7-13)9-15-16-10-12-4-2-6-14(18)8-12/h1-10,17-18H/b15-9+,16-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYGIOAXUUJHOC-KAVGSWPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NN=CC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/N=C/C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425975 | |
Record name | 3-Hydroxybenzaldehyde azine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18428-76-7 | |
Record name | 3-Hydroxybenzaldehyde azine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxybenzaldehyde azine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Hydroxybenzaldehyde azine in analytical chemistry, specifically in the determination of manganese?
A1: this compound plays a crucial role as a reagent in a kinetic spectrophotometric method for determining manganese levels. [] The method relies on the inhibitory effect of manganese (II) on the oxidation of this compound by potassium peroxydisulphate, a reaction catalyzed by copper (II). This reaction, taking place in an ethanol-ammonia medium, produces a colored product measurable at 465 nm. The decrease in absorbance at this wavelength is directly proportional to the concentration of manganese present in the sample. This method has proven effective in quantifying manganese in agricultural samples like soils and wines. []
Q2: Has this compound demonstrated any potential for pharmaceutical applications?
A2: While this compound itself hasn't been directly investigated for pharmaceutical applications in the provided research, a closely related compound, dehydroepiandrosterone-3-hydroxybenzaldehyde azine, has shown promise as an anti-tumor agent. [] This derivative, part of a series of dehydroepiandrosterone aromatic aldehyde azine steroidal compounds, exhibits significant inhibitory effects against various tumor cell lines. [] This finding suggests that incorporating this compound as a scaffold in drug design might lead to novel therapeutic compounds, particularly in the field of oncology.
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